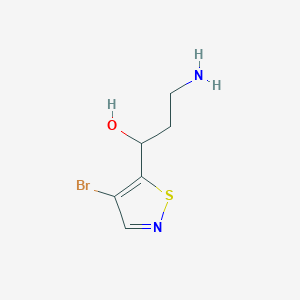![molecular formula C14H21ClO B13163092 {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3,3-dimethylbutoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene typically involves the following steps:
Preparation of 3,3-dimethylbutanol: This can be synthesized through the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride.
Formation of 3,3-dimethylbutyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Etherification: The 3,3-dimethylbutyl chloride is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Applications De Recherche Scientifique
Chemistry
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 3,3-dimethylbutoxy group.
3,3-Dimethylbutyl Chloride: Similar in structure but lacks the benzene ring.
Benzyl Alcohol: Similar in structure but has a hydroxyl group instead of a chloromethyl group.
Uniqueness
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is unique due to the combination of a benzene ring with a chloromethyl group and a 3,3-dimethylbutoxy group. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C14H21ClO |
|---|---|
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
[2-(chloromethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clé InChI |
LHBXSUSOIFKQAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(COCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)
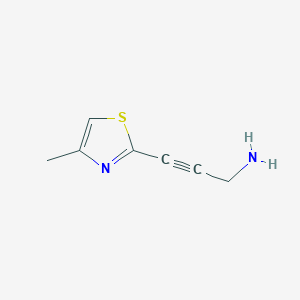
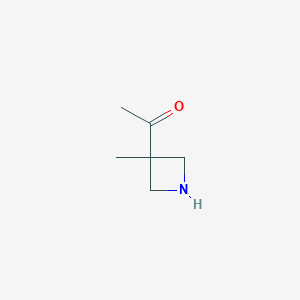
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)
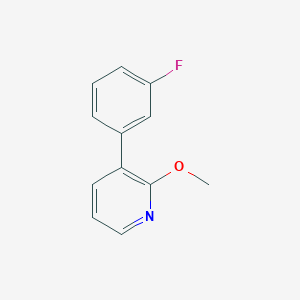
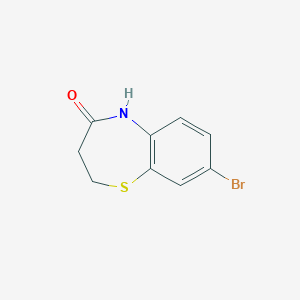
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)





